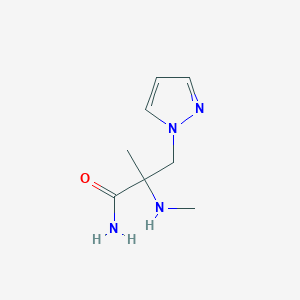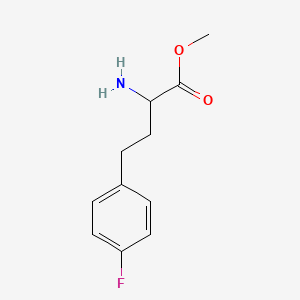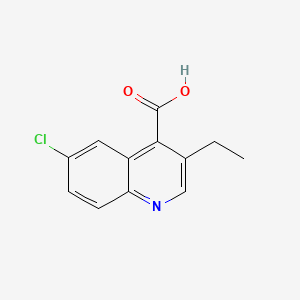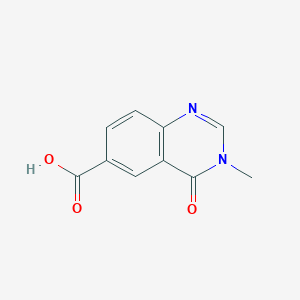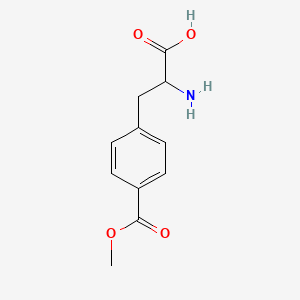
6-Isopropyl-4-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropyl-4-methylpyridin-3-amine is a chemical compound with the molecular formula C9H14N2. It is a derivative of pyridine, characterized by the presence of an isopropyl group at the 6th position and a methyl group at the 4th position of the pyridine ring. This compound is known for its applications in the synthesis of various pharmaceuticals, particularly as an intermediate in the preparation of KRAS G12C inhibitors, which are used in the treatment of cancers such as pancreatic, colorectal, and lung cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-4-methylpyridin-3-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . For this compound, the starting materials are usually 5-bromo-2-methylpyridin-3-amine and isopropylboronic acid. The reaction is carried out under mild conditions, often at room temperature, and yields the desired product in moderate to good yields .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are added in a specific order, and the reaction mixture is stirred continuously. After the reaction is complete, the product is purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6-Isopropyl-4-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
6-Isopropyl-4-methylpyridin-3-amine is extensively used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in organic synthesis and in the development of new synthetic methodologies.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Medicine: As a precursor in the synthesis of KRAS G12C inhibitors, which are used in the treatment of various cancers.
Industry: In the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 6-Isopropyl-4-methylpyridin-3-amine, particularly in its role as a precursor to KRAS G12C inhibitors, involves the inhibition of the KRAS G12C protein. This protein is a mutant form of the KRAS protein, which is involved in cell signaling pathways that regulate cell growth and division. By inhibiting this protein, the compound can effectively block the signaling pathways that lead to uncontrolled cell proliferation, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Isopropyl-4-methylpyridin-3-amine
- 4-Methyl-2-propan-2-ylpyridin-3-amine
- 3-Amino-2-isopropyl-4-methylpyridine
Uniqueness
6-Isopropyl-4-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of KRAS G12C inhibitors sets it apart from other similar compounds, making it a valuable tool in cancer research and treatment .
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
4-methyl-6-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2/c1-6(2)9-4-7(3)8(10)5-11-9/h4-6H,10H2,1-3H3 |
Clé InChI |
NNAXVVXYIQOGPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


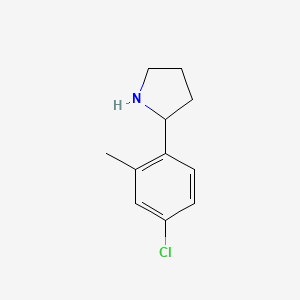
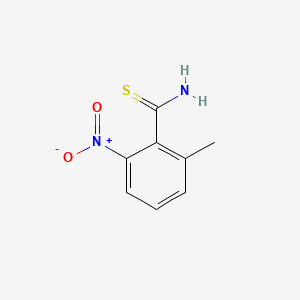

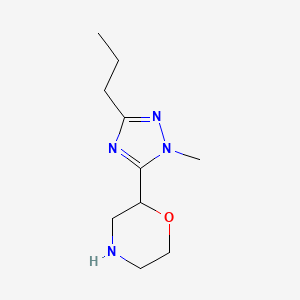
![3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile](/img/structure/B15310745.png)
![tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B15310752.png)
